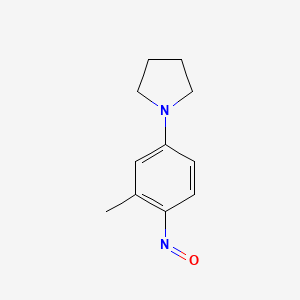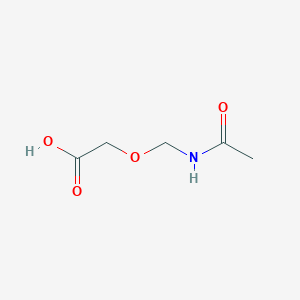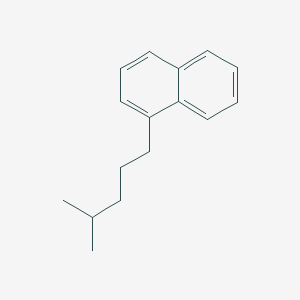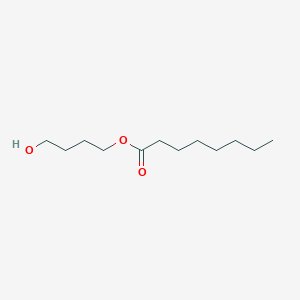
4-Hydroxybutyl octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxybutyl octanoate is an organic compound with the molecular formula C12H24O3 It is an ester formed from the reaction of 4-hydroxybutanol and octanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Hydroxybutyl octanoate can be synthesized through esterification, where 4-hydroxybutanol reacts with octanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized enzymes as biocatalysts can also be explored to achieve greener synthesis routes.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxybutyl octanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.
Major Products:
Oxidation: Formation of 4-oxobutyl octanoate or 4-carboxybutyl octanoate.
Reduction: Formation of 4-hydroxybutyl octanol.
Substitution: Formation of substituted 4-hydroxybutyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxybutyl octanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and polymer production.
Medicine: Investigated for its role in drug delivery systems and as a component in biodegradable polymers.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer formulations.
Wirkmechanismus
The mechanism of action of 4-hydroxybutyl octanoate involves its interaction with biological membranes and enzymes. The ester bond can be hydrolyzed by esterases, releasing 4-hydroxybutanol and octanoic acid, which can then participate in various metabolic pathways. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxybutyl acetate: Similar structure but with an acetate group instead of an octanoate group.
4-Hydroxybutyl butyrate: Contains a butyrate group instead of an octanoate group.
4-Hydroxybutyl decanoate: Contains a decanoate group, making it more hydrophobic than 4-hydroxybutyl octanoate.
Uniqueness: this compound is unique due to its balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Its moderate chain length allows it to interact effectively with both aqueous and lipid environments, enhancing its utility in drug delivery and polymer science.
Eigenschaften
CAS-Nummer |
256234-26-1 |
|---|---|
Molekularformel |
C12H24O3 |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
4-hydroxybutyl octanoate |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-9-12(14)15-11-8-7-10-13/h13H,2-11H2,1H3 |
InChI-Schlüssel |
RETXUWFOZKDPPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)OCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2,2-Diphenylethenyl)phenyl]-N-(4-methylphenyl)pyren-1-amine](/img/structure/B14260512.png)
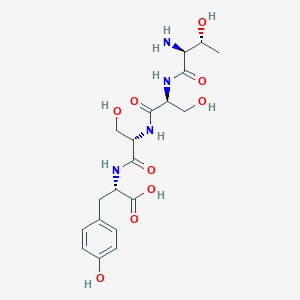
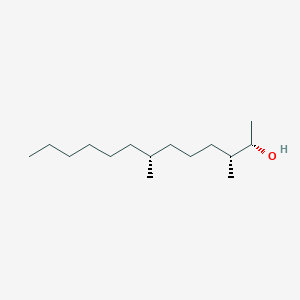
![Bis[4-(tridecafluorohexyl)phenyl] diselenide](/img/structure/B14260522.png)
![[(Hex-2-en-2-yl)selanyl]benzene](/img/structure/B14260535.png)
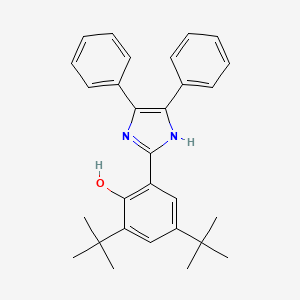
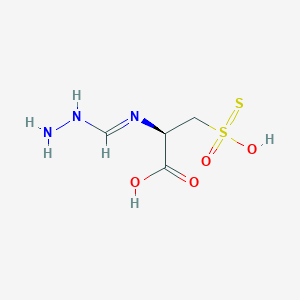
![2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate](/img/structure/B14260549.png)
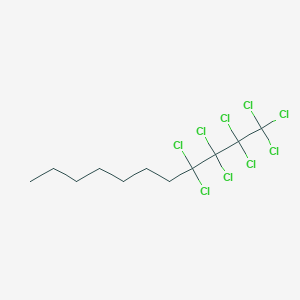
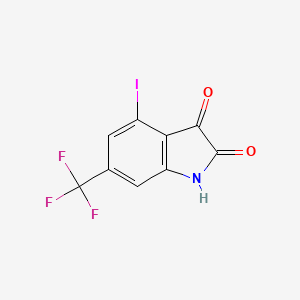
![2,2'-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole]](/img/structure/B14260581.png)
